5-Hydroxy Indapamide
CAS No.: 126750-70-7
Cat. No.: VC21349447
Molecular Formula: C16H16ClN3O4S
Molecular Weight: 381.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 126750-70-7 |
---|---|
Molecular Formula | C16H16ClN3O4S |
Molecular Weight | 381.8 g/mol |
IUPAC Name | 4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide |
Standard InChI | InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24) |
Standard InChI Key | ARPVNNMMMDXBBF-UHFFFAOYSA-N |
SMILES | CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
Canonical SMILES | CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O |
Appearance | Pale Yellow Solid |
Melting Point | 201-204°C |
Chemical Structure and Properties
Molecular Structure and Identification
5-Hydroxy Indapamide is identified by its chemical formula C16H16ClN3O4S and a molecular weight of 381.8 g/mol . The compound's IUPAC name is 4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide, which reflects its structural composition featuring a hydroxyl group at the 5-position of the indole ring system present in indapamide . This hydroxylation distinguishes it from the parent compound while maintaining core structural elements that contribute to its pharmacological properties.
The compound is registered with CAS number 126750-70-7 and possesses unique identifiers including the InChIKey ARPVNNMMMDXBBF-UHFFFAOYSA-N that facilitate its unambiguous identification within chemical databases . The structural configuration includes several functional groups that contribute to its biochemical interactions: an indole ring system, a chlorinated benzene ring, a sulfonamide group, and an amide linkage connecting these moieties.
Metabolic Formation and Pathways
Formation from Indapamide
5-Hydroxy Indapamide represents the first major metabolite (M1) in the biotransformation pathway of indapamide. This hydroxylation reaction occurs primarily through the action of the cytochrome P450 enzyme CYP3A4, which introduces a hydroxyl group at the 5-position of the indole moiety. The formation of this metabolite constitutes a significant pathway in the hepatic metabolism of indapamide, with subsequent metabolic steps further transforming 5-Hydroxy Indapamide into additional metabolites.
Comprehensive Metabolic Pathway
The metabolism of indapamide involves multiple pathways, with 5-Hydroxy Indapamide serving as a key intermediate. The metabolic sequence can be summarized as follows:
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Hydroxylation of indapamide by CYP3A4 to form 5-Hydroxy Indapamide (M1)
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Subsequent dehydrogenation of M1 to form the metabolite M3
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Further oxidation of M3 to produce the metabolite M2
Alternatively, indapamide can undergo:
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Dehydrogenation to form metabolite M5
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Oxidation of M5 to form M4
This complex metabolic network demonstrates the significance of 5-Hydroxy Indapamide as a pivotal intermediate in the biotransformation of indapamide, potentially contributing to both the pharmacological effects and clearance of the parent drug.
Table 1: Key Metabolic Pathways Involving 5-Hydroxy Indapamide
Pathway | Initial Reaction | Enzyme | Intermediate | Subsequent Reactions |
---|---|---|---|---|
Primary | Hydroxylation of indapamide | CYP3A4 | 5-Hydroxy Indapamide (M1) | Dehydrogenation to M3, oxidation to M2 |
Secondary | Dehydrogenation of indapamide | CYP3A4 | M5 | Oxidation to M4, hydroxylation to M2 |
Tertiary | Epoxidation of indapamide | CYP3A4 | Epoxide intermediate | Dihydroxylation or glutathione conjugation |
Enzyme Systems Involved
The formation of 5-Hydroxy Indapamide is predominantly catalyzed by CYP3A4, a major cytochrome P450 isoform responsible for metabolizing numerous drugs and xenobiotics . This enzyme facilitates the hydroxylation reaction at the 5-position of the indole moiety, producing what is identified as the major metabolite (M1) . Research indicates that genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2C9 rs4918758 and CYP2C19 rs4244285, may influence the metabolism of indapamide, potentially affecting the formation rate of 5-Hydroxy Indapamide and subsequent metabolites.
Pharmacological Significance
Comparative Activity to Indapamide
Available research suggests that 5-Hydroxy Indapamide exhibits reduced pharmacological activity compared to the parent compound indapamide, as indicated by animal studies . This reduced activity profile is consistent with the general pharmacological principle that hydroxylation often decreases the biological activity of drugs by enhancing their water solubility and facilitating elimination.
The specific mechanisms underlying this reduced activity remain incompletely characterized, but may involve:
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Altered binding affinity to target receptors or transporters
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Modified tissue distribution and penetration
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Enhanced elimination due to increased hydrophilicity
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Different interactions with downstream signaling pathways
Implications for Drug Interactions
The metabolism of indapamide to 5-Hydroxy Indapamide by CYP3A4 suggests potential interactions with drugs that inhibit or induce this enzyme. CYP3A4 inhibitors could theoretically reduce the formation of 5-Hydroxy Indapamide, potentially altering the efficacy and safety profile of indapamide therapy. Conversely, CYP3A4 inducers might accelerate the conversion to 5-Hydroxy Indapamide, potentially reducing the concentration and efficacy of the parent drug.
Analytical Identification and Quantification
Detection Methods
The identification and quantification of 5-Hydroxy Indapamide in biological samples represent important aspects of pharmacokinetic and metabolic studies. Various analytical techniques have been employed for this purpose, including:
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High-performance liquid chromatography (HPLC)
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Liquid chromatography-mass spectrometry (LC-MS)
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Gas chromatography-mass spectrometry (GC-MS)
These methods enable researchers to detect and quantify 5-Hydroxy Indapamide in plasma, urine, and tissue samples, facilitating investigations into the metabolic fate of indapamide and the potential physiological impacts of this metabolite.
Biological Specimens
The detection of 5-Hydroxy Indapamide has been reported in various biological specimens following indapamide administration. In humans, indapamide undergoes extensive metabolism with approximately 7% of the drug remaining unchanged, while the remainder is converted to various metabolites, including 5-Hydroxy Indapamide . The compound can be detected in:
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Blood and plasma samples
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Urine, representing a significant elimination pathway
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Liver tissue, where metabolism primarily occurs
Research indicates that approximately 60-70% of indapamide and its metabolites, including 5-Hydroxy Indapamide, are eliminated via the renal route, with 16-23% eliminated through fecal excretion .
##.5. Research Findings and Future Directions
Current Understanding
The current understanding of 5-Hydroxy Indapamide derives primarily from metabolic studies of indapamide. Research has established:
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Its formation through CYP3A4-mediated hydroxylation
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Its position as the major metabolite (M1) in the indapamide metabolic pathway
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Its reduced pharmacological activity compared to indapamide
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Its role as an intermediate in the formation of subsequent metabolites
Research Challenges
Investigation of 5-Hydroxy Indapamide faces several challenges:
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Difficulty isolating the metabolite in sufficient quantities for comprehensive pharmacological evaluation
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Limited commercial availability of pure reference standards
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Analytical challenges in distinguishing between closely related metabolites
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Ethical considerations in conducting human studies focused specifically on metabolites
Future Research Directions
Future research on 5-Hydroxy Indapamide could beneficially explore:
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Detailed receptor binding studies to characterize its pharmacological profile
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Development of specific analytical methods for its quantification in complex biological matrices
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Evaluation of its potential contribution to adverse effects associated with indapamide therapy
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Investigation of genetic factors influencing its formation and elimination
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Assessment of its potential as an independent therapeutic agent
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